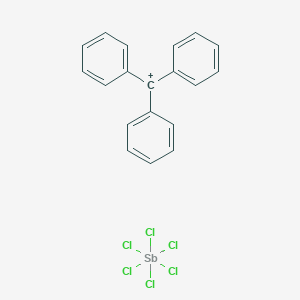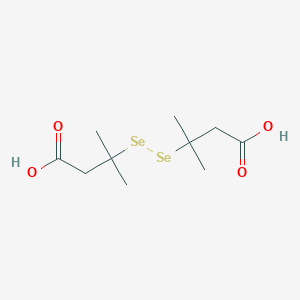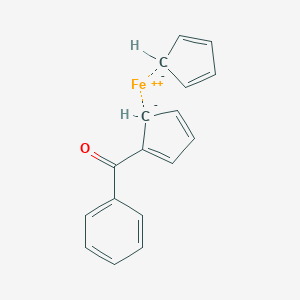
Phénylferrocène (8CI)
Vue d'ensemble
Description
Ketone, ferrocenyl phenyl (8CI), also known as ferrocenyl phenyl ketone, is an organometallic compound with the molecular formula C17H14FeO. It consists of a ferrocene moiety where one of the cyclopentadienyl rings is substituted with a benzoyl group. This compound is of significant interest due to its unique structural and electronic properties, which make it useful in various scientific and industrial applications.
Applications De Recherche Scientifique
Ketone, ferrocenyl phenyl (8CI) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a ligand in coordination chemistry.
Biology: Ketone, ferrocenyl phenyl (8CI) derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component of therapeutic agents.
Industry: It is used in the development of advanced materials, including polymers and catalysts for various chemical processes.
Mécanisme D'action
Target of Action
Ketone, ferrocenyl phenyl (8CI), also known as Benzoylferrocene or cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-yl(phenyl)methanone;iron(2+), primarily targets the mitochondrial system or redox proteins in cancer cells . These targets play a crucial role in the survival and proliferation of cancer cells.
Mode of Action
The compound interacts with its targets by producing a redox pattern (ferrocenyl-ene-phenol) in the cancer cell . This interaction leads to changes in the redox state of the cell, which can disrupt the normal functioning of the cancer cells and inhibit their growth.
Biochemical Pathways
The compound affects the ketogenesis pathway , a biochemical process through which organisms produce ketone bodies by breaking down fatty acids and ketogenic amino acids . The production of reactive oxygen species (ROS), particularly the OH. radical, produced by Fenton catalysis, plays a key role in the action of the compound .
Pharmacokinetics
It is known that introducing polar functionalities on ferrocene can improve its dissolution in polar media, which could potentially enhance its bioavailability .
Result of Action
The compound’s action results in the production of ROS in cancer cells, leading to DNA oxidative damage and cell cycle arrest . This can inhibit the growth and proliferation of cancer cells, thereby exhibiting antitumor activity.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solubility of the compound can be enhanced in alcohol, ether, and ketone, while it is reduced in hexane . This suggests that the compound’s action could be influenced by the chemical environment in which it is present.
Analyse Biochimique
Biochemical Properties
The biochemical properties of Ketone, ferrocenyl phenyl (8CI) are largely attributed to its ferrocene core . Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and biochemical responses
Cellular Effects
The effects of Ketone, ferrocenyl phenyl (8CI) on various types of cells and cellular processes are an active area of research. Preliminary studies suggest that ferrocene-based compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that ferrocene-based compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on similar ferrocene-based compounds suggest that they exhibit excellent stability and do not degrade easily
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ketone, ferrocenyl phenyl (8CI) can be synthesized through the Friedel-Crafts acylation of ferrocene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows:
- Ferrocene is dissolved in an anhydrous solvent like dichloromethane.
- Benzoyl chloride is added to the solution.
- Aluminum chloride is then added slowly to the mixture while maintaining a low temperature to control the reaction rate.
- The reaction mixture is stirred for several hours, after which it is quenched with water and the organic layer is separated.
- The product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of benzoylferrocene follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of safer and more environmentally friendly solvents and catalysts is also explored to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ketone, ferrocenyl phenyl (8CI) undergoes various chemical reactions, including:
Oxidation: Ketone, ferrocenyl phenyl (8CI) can be oxidized to form ferricenium ions using oxidizing agents like ferric chloride or silver tetrafluoroborate.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ferric chloride, silver tetrafluoroborate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Ferricenium ions.
Reduction: Ferrocenyl alcohols.
Substitution: Substituted ferrocenes with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylferrocene: Similar to benzoylferrocene but with an acetyl group instead of a benzoyl group.
Ferrocenemethanol: Contains a hydroxymethyl group attached to the ferrocene moiety.
Ferrocenyl phenyl methanol: Similar structure with a phenyl methanol group.
Uniqueness
Ketone, ferrocenyl phenyl (8CI) is unique due to the presence of the benzoyl group, which imparts distinct electronic and steric properties compared to other ferrocene derivatives. This makes it particularly useful in applications requiring specific redox potentials and steric environments.
Propriétés
Numéro CAS |
1272-44-2 |
|---|---|
Formule moléculaire |
C17H24FeO |
Poids moléculaire |
300.2 g/mol |
Nom IUPAC |
cyclopentane;cyclopentyl(phenyl)methanone;iron |
InChI |
InChI=1S/C12H14O.C5H10.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-3,6-7,11H,4-5,8-9H2;1-5H2; |
Clé InChI |
NOVVNDDNXWMHCU-UHFFFAOYSA-N |
SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1C(=O)C2=CC=CC=C2.[Fe+2] |
SMILES canonique |
C1CCCC1.C1CCC(C1)C(=O)C2=CC=CC=C2.[Fe] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Benzoylferrocene has the molecular formula C17H14FeO and a molecular weight of 290.14 g/mol. []
A: Benzoylferrocene has been characterized using various spectroscopic techniques, including IR, UV, and NMR. [, , , , ] For instance, studies have examined the UV spectra of halogenated benzoylferrocenes, revealing specific patterns in the λmax values depending on the halogen substituent and its position. [] Resonance Raman spectroscopy has also been employed to investigate the excited-state distortions of benzoylferrocene and 1,1'-dibenzoylferrocene. []
A: Benzoylferrocene and its derivatives have been investigated for their catalytic properties in the curing of alkyd resins. [, , ] Studies have demonstrated their ability to act as cobalt-free driers, accelerating the drying process of alkyd-based paints. [, ] The catalytic activity has been linked to the release of free radicals during the curing process. []
A: Modifying the periphery of benzoylferrocene with different substituents significantly impacts its catalytic activity in alkyd resin curing. [] This structure-activity relationship has been explored through synthesizing various derivatives and evaluating their performance using mechanical tests and time-resolved infrared spectroscopy. Notably, the introduction of a 3-methoxybenzoyl group led to a significant enhancement in drying time. []
A: Yes, DFT (Density Functional Theory) calculations have been employed to investigate various aspects of benzoylferrocene derivatives, including their third-order optical nonlinearity and electronic properties. [] These calculations provide valuable insights into the structure-property relationships of these compounds and guide further experimental investigations.
ANone: A variety of analytical techniques have been employed to characterize and quantify benzoylferrocene and its derivatives. These include:
- Electrochemical techniques: Cyclic voltammetry and rotating disk voltammetry have been used to study the electrochemical behavior of benzoylferrocene and its derivatives. [, , ] These techniques provide valuable information on redox potentials and electron transfer kinetics.
- Spectroscopic techniques: UV-Vis spectroscopy has been extensively used to characterize the electronic transitions and study the effects of structural modifications on the absorption properties of benzoylferrocene derivatives. [, , ]
- Mass spectrometry: MALDI-MS has been used to investigate the degradation effects of benzoylferrocene on polymers like PEG and PMMA. [] Electrospray ionization mass spectrometry (ESI-MS) has also been employed to study the photochemical reactions of benzoylferrocene, allowing for the detection of short-lived intermediates and products. []
ANone: The discovery of ferrocene in 1951 marked a turning point in organometallic chemistry, paving the way for the synthesis and study of numerous derivatives, including benzoylferrocene. Since then, key milestones include:
- Early synthesis and characterization: The synthesis and initial characterization of benzoylferrocene laid the foundation for further investigations into its properties and applications. []
- Exploration of catalytic activity: The identification of benzoylferrocene and its derivatives as potential catalysts for alkyd resin curing opened up new avenues for their application in industrial processes. [, , ]
- Photochemical studies: Research on the photochemical behavior of benzoylferrocene, including its degradation pathways and photo-induced reactions, has broadened our understanding of its reactivity and potential applications. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B74510.png)
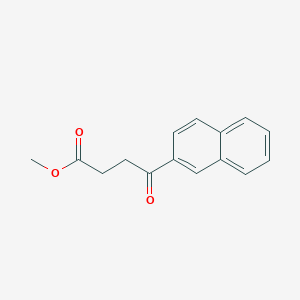
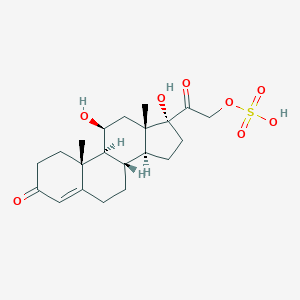
![Dibenzo[b,e]thiepin-11(6H)-one](/img/structure/B74513.png)
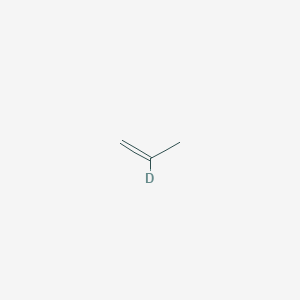
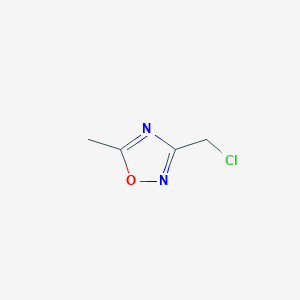

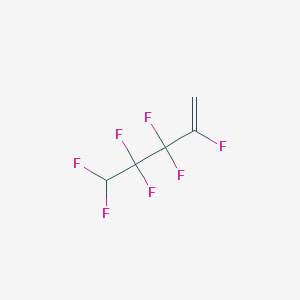
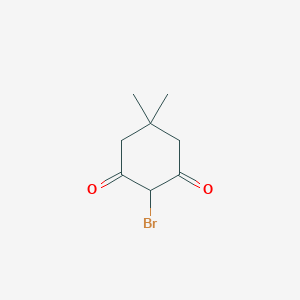
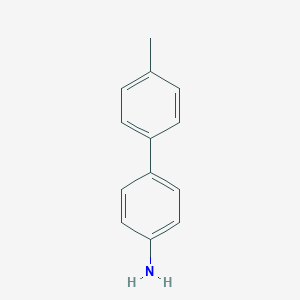
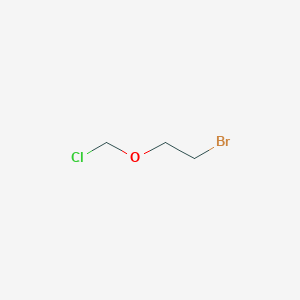
![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)
